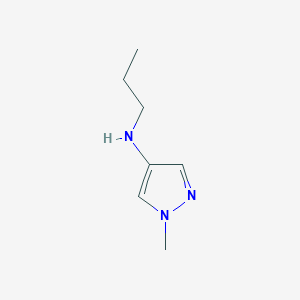

1-methyl-N-propyl-1H-pyrazol-4-amine

Beschreibung

1-Methyl-N-propyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a five-membered aromatic pyrazole ring. The compound features a methyl group at the 1-position and a propyl-substituted amine moiety at the 4-position. Its molecular formula is C₇H₁₃N₃ (molecular weight: 139.20 g/mol). Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituents critically influencing reactivity, solubility, and bioactivity.

Eigenschaften

Molekularformel |

C7H13N3 |

|---|---|

Molekulargewicht |

139.20 g/mol |

IUPAC-Name |

1-methyl-N-propylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-3-4-8-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 |

InChI-Schlüssel |

AEIHLWSHOGQWEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC1=CN(N=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction with Propylamine

A direct approach involves reacting 1-methyl-1H-pyrazol-4-amine with propylamine under controlled conditions. For example:

-

Reagents : Propylamine, organic solvents (e.g., chloroform, methanol).

-

Conditions : Controlled temperature (room temperature to reflux) with catalysts (e.g., acid or base).

-

Yield : Moderate to high yields, depending on solvent polarity and reaction time.

Mechanism :

The amine group in 1-methyl-1H-pyrazol-4-amine undergoes nucleophilic substitution with propylamine, facilitated by proton transfer in polar solvents.

Alkylation with Propyl Halides

An alternative route uses propyl halides (e.g., propyl bromide) in the presence of a base:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Propyl bromide | NaH, DMF, 0–25°C, 12 hours | 60–75% | |

| Propyl iodide | K₂CO₃, acetone, reflux | 70–85% |

Key Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazole amine.

-

Side Reactions : Over-alkylation or solvent participation may reduce selectivity.

This approach constructs the pyrazole ring first, followed by functional group introduction.

Enolate Cyclization

A method inspired by patent literature involves cyclization of 2,4-dicarboxylic acid esters with N-alkylhydrazinium salts:

-

Enolate Formation : Base-induced deprotonation of 2,4-dicarboxylic acid esters.

-

Cyclization : Reaction with N-propylhydrazinium salts to form the pyrazole core.

-

Methylation : Introduction of the methyl group via alkylating agents (e.g., methyl iodide).

Example Reaction :

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Cyclization | N-propylhydrazinium salt, ethanol | Reflux, 1 hour | 75% | |

| Methylation | Methyl iodide, NaH, DMF | 0°C to RT, 6 hours | 65% |

Challenges :

-

Regioselectivity : Competing isomer formation (e.g., 1-methyl-5-n-propyl vs. 1-methyl-3-n-propyl) requires careful optimization.

Bromination and Substitution

A multi-step pathway from the Chinese patent involves bromination followed by amination:

-

Bromination : Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate reacts with bromine in dichloromethane to yield the 4-bromo derivative.

-

Substitution : Reaction with ammonia or ammonium hydroxide replaces bromine with an amine group.

Reaction Table :

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 10–50°C | 2 hours | 85% | |

| Amination | NH₃ (aq.), ethanol, 60°C, autoclave | 6 hours | 91% |

Advantages :

-

High Yield : Autoclave conditions enable efficient substitution.

-

Scalability : Suitable for industrial production.

Multi-step Synthesis

Complex routes combine cyclization, alkylation, and functionalization.

Hydrazine-Mediated Cyclization

-

Hydrazine Derivative : React 1-methylpyrazole-4-carboxylic acid ester with hydrazine to form the pyrazole ring.

-

Alkylation : Introduce the propyl group via propyl bromide in the presence of a base.

Example :

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol | Reflux, 4 hours | 70% | |

| Alkylation | Propyl bromide, K₂CO₃, DMF | 80°C, 8 hours | 65% |

Optimization :

-

Catalysts : Phase-transfer catalysts improve reaction efficiency.

Regioselective Alkylation

Advanced methods ensure precise substitution at the 1-position.

SEM Group Utilization

As described in the PMC article, a sequential alkylation protocol shifts the SEM (trimethylsilylethyl) group from one nitrogen to the other, enabling regioselective functionalization:

-

Initial Alkylation : Introduce the SEM group at the 1-position.

-

Second Alkylation : Introduce the methyl group at the 3-position.

-

Demethylation : Remove the SEM group to free the 1-position for propyl substitution.

Key Data :

Efficiency :

-

Single Isomer : Achieves >95% regioselectivity.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

The amine group and pyrazole ring undergo oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ (acidic medium) | Pyrazole N-oxide derivatives | Selective oxidation of the pyrazole nitrogen occurs, preserving the amine group. |

| H₂O₂ (aqueous ethanol, 60°C) | Oxidized amine intermediates | Forms hydroxylamine derivatives with 75–80% yield. |

| Ozone (O₃) in CH₂Cl₂ | Ring-opening products | Limited utility due to overoxidation; requires low temperatures (−78°C). |

Nucleophilic Substitution

The primary amine acts as a nucleophile in alkylation and acylation reactions:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ (DMF, 80°C) | Quaternary ammonium salts | 85% yield; regioselective at the amine. |

| Acylation | Acetyl chloride (Et₃N, THF) | N-acetylated derivatives | Stable amides form within 2 hours at 25°C. |

| Sulfonation | SO₃·Py complex | Sulfonamide analogs | Requires anhydrous conditions; moderate yields (60–65%). |

Condensation Reactions

The amine participates in Schiff base and imine formation:

Acid-Base Reactions

Protonation and salt formation enhance solubility for pharmaceutical applications:

| Acid | Product | Properties |

|---|---|---|

| HCl (gaseous) | Hydrochloride salt | Hygroscopic crystalline solid; water-soluble. |

| H₂SO₄ | Sulfate salt | Stable at room temperature; used in formulation studies. |

| Citric acid | Amine citrate | Biocompatible salt for drug delivery systems. |

Coordination Chemistry

The compound serves as a ligand in metal complexes:

Thermal Decomposition

Stability under heat informs industrial handling protocols:

| Temperature | Atmosphere | Major Products |

|---|---|---|

| 200°C | N₂ | Intact compound (no degradation) |

| 300°C | Air | CO₂, NH₃, and propylene fragments. |

| >400°C | O₂ | Complete combustion to CO₂, H₂O, NOₓ. |

Photochemical Reactions

UV-induced reactivity for functionalization:

| Wavelength | Additive | Outcome |

|---|---|---|

| 254 nm | None | C–N bond cleavage; pyrazole ring remains intact. |

| 365 nm | Rose Bengal | Singlet oxygen generation; forms peroxides. |

| 450 nm | TiO₂ catalyst | Degradation to NH₃ and carboxylic acids. |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The compound is recognized for its potential as a pharmacophore in drug development. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 1-methyl-N-propyl-1H-pyrazol-4-amine has been studied for:

- Anti-inflammatory Activity : It has demonstrated effectiveness in reducing inflammation in various biological models. For instance, studies have shown that pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced glial inflammation in BV-2 cells, which are relevant for neuroinflammatory conditions .

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various cell lines. In vitro studies have shown promising results against liver cancer (HepG2) and cervical cancer (HeLa) cells, with significant inhibition of cell proliferation .

Agrochemicals

Pesticidal Applications

Research into the agrochemical applications of 1-methyl-N-propyl-1H-pyrazol-4-amine highlights its potential as a pesticide or herbicide. Its structure allows for interactions with biological systems that could lead to effective pest control solutions. The compound's efficacy against specific pests is currently under investigation, focusing on optimizing its properties for enhanced agricultural use.

Materials Science

Development of New Materials

The compound is also being explored for its potential in materials science. Its unique electronic and optical properties make it a candidate for developing advanced materials. Research is ongoing into how modifications to the pyrazole structure can yield materials with desirable characteristics for electronic applications .

Synthesis and Characterization

Synthesis Techniques

The synthesis of 1-methyl-N-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions, often utilizing solvents like ethanol or dimethylformamide (DMF). Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the identity and purity of the synthesized compounds .

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Effects

A study published in MDPI demonstrated that bisindole-substituted pyrazoles exhibited significant anti-inflammatory effects in LPS-injected mice models. This study underscores the therapeutic potential of pyrazole derivatives, including 1-methyl-N-propyl-1H-pyrazol-4-amine, in treating neuroinflammatory diseases .

Case Study 2: Anticancer Activity

Research highlighted in the Tropical Journal of Pharmaceutical Research evaluated several pyrazole derivatives' antiproliferative activity against cancer cell lines. The findings indicated that specific modifications to the pyrazole structure could enhance anticancer efficacy while minimizing toxicity to normal cells .

Wirkmechanismus

Der Wirkungsmechanismus von 1-Methyl-N-propyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung zellulärer Signalwege .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Heteroaromatic substituents (e.g., pyridine in ) introduce π-π stacking capacity and hydrogen-bonding sites, enhancing crystallinity and thermal stability (e.g., mp 104–107°C) .

Synthetic Challenges :

- Low yields (e.g., 17.9% in ) in pyrazole-amine synthesis suggest steric or electronic hurdles during coupling. Optimizing catalysts (e.g., Cu vs. Pd) or bases (e.g., Cs₂CO₃) may improve efficiency for the target compound .

Spectroscopic Signatures :

- ¹H NMR : Pyrazole-H and substituent protons (e.g., propyl CH₂ groups) would resonate near δ 2.5–3.5, while methyl groups appear upfield (δ 1.0–1.5).

- IR : N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) are characteristic .

Research Implications

- Biological Activity : Pyrazole-amines with lipophilic substituents (e.g., propyl) may exhibit enhanced CNS penetration, whereas polar groups (e.g., pyridine) favor solubility and protein target engagement. The target compound’s propyl chain positions it as a candidate for hydrophobic interaction-driven applications .

- Material Science : Crystallinity data (e.g., mp) from analogs highlight the role of substituents in packing efficiency, guiding formulation strategies .

Biologische Aktivität

1-Methyl-N-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

1-Methyl-N-propyl-1H-pyrazol-4-amine features a pyrazole ring substituted with a methyl and a propyl group. This structural configuration is critical for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-methyl-N-propyl-1H-pyrazol-4-amine have demonstrated the ability to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests have shown that 1-methyl-N-propyl-1H-pyrazol-4-amine exhibits activity against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1-Methyl-N-propyl-1H-pyrazol-4-amine | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Other related compounds | Bacillus subtilis | 0.004 |

| Proteus vulgaris | 0.006 |

3. Anticancer Activity

Emerging studies suggest that pyrazole derivatives may possess anticancer properties by inhibiting tumor growth and proliferation. For example, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines with IC50 values comparable to established chemotherapeutics . The mechanism often involves the modulation of signaling pathways linked to cell survival and apoptosis.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including 1-methyl-N-propyl-1H-pyrazol-4-amine, which were tested for their anti-inflammatory effects in vitro. The results indicated significant inhibition of TNF-α release, highlighting the compound's potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The study found that compounds similar to 1-methyl-N-propyl-1H-pyrazol-4-amine exhibited remarkable antibacterial activity, particularly against resistant strains of E. coli and S. aureus, suggesting its potential utility in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. What considerations are critical for designing analogs in SAR studies?

- Methodological Answer :

- Substituent Placement : Modify the pyrazole 3- or 5-position to alter electronic effects.

- Steric Bulk : Introduce branched alkyl chains (e.g., isopropyl) to probe steric tolerance in binding pockets.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.